Benzenamine, 4-methoxy-3-(1-pyrrolidinylmethyl)-
CAS No.: 51387-93-0
Cat. No.: VC18602455
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51387-93-0 |
|---|---|
| Molecular Formula | C12H18N2O |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline |
| Standard InChI | InChI=1S/C12H18N2O/c1-15-12-5-4-11(13)8-10(12)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3 |
| Standard InChI Key | NTRPBMNULHISJE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)N)CN2CCCC2 |
Introduction
Molecular Structure and Chemical Properties
Core Structural Features
The compound’s IUPAC name, 4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline, delineates its core structure: a benzene ring substituted at the 4-position with a methoxy group (-OCH₃) and at the 3-position with a pyrrolidinylmethyl moiety (-CH₂-C₄H₈N). The presence of both electron-donating (methoxy) and basic (pyrrolidine) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.
The molecular formula C₁₂H₁₈N₂O corresponds to a molecular weight of 206.28 g/mol. Key spectral identifiers include the canonical SMILES string COC1=C(C=C(C=C1)N)CN2CCCC2 and the InChIKey NTRPBMNULHISJE-UHFFFAOYSA-N, which facilitate database searches and computational modeling.
Comparative Analysis with Structural Analogs
Structurally related compounds, such as 4-methoxy-3-(piperidin-4-yl)benzamides (e.g., ML352), share similar aromatic backbones but differ in their nitrogen-containing substituents. These analogs demonstrate potent biological activity as choline transporter (CHT) inhibitors, suggesting that the pyrrolidinylmethyl group in Benzenamine, 4-methoxy-3-(1-pyrrolidinylmethyl)- may confer comparable pharmacological properties .
Synthesis and Optimization Strategies
General Synthetic Approaches
While explicit synthetic protocols for Benzenamine, 4-methoxy-3-(1-pyrrolidinylmethyl)- remain undisclosed in public literature, analogous compounds provide methodological insights. A high-throughput screen of the MLPCN library identified 4-methoxy-3-(piperidin-4-yl)benzamides as lead structures, synthesized via sequential Friedel-Crafts acylation, nucleophilic substitution, and reductive amination . Applying similar strategies, the target compound could be synthesized through:
-
Methoxy-directed electrophilic substitution on aniline derivatives to install the pyrrolidinylmethyl group.
-
Mannich reaction involving 4-methoxyaniline, formaldehyde, and pyrrolidine to form the C-N bond.
Purification and Characterization
Post-synthetic purification likely employs chromatographic techniques (e.g., silica gel column chromatography) followed by recrystallization. Analytical characterization via ¹H/¹³C NMR, HRMS, and HPLC ensures structural fidelity and purity >95%, critical for pharmacological evaluations .
Future Directions and Research Gaps
Expanding SAR Studies
Systematic variation of the pyrrolidine ring (e.g., N-alkylation, ring expansion to piperidine) could enhance potency and pharmacokinetic profiles. Introducing fluorine atoms at the methoxy group may improve metabolic stability, as seen in fluorinated benzamides .
In Vivo Pharmacokinetics
Current data lack in vivo absorption, distribution, metabolism, and excretion (ADME) parameters. Radiolabeled analogs (e.g., ¹⁴C-tagged) could elucidate bioavailability and blood-brain barrier penetration, critical for CNS-targeted therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume